1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

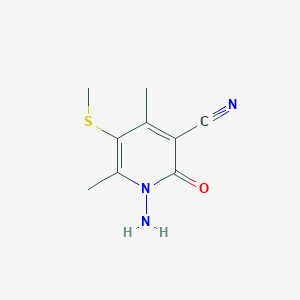

Description

1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, two methyl groups, a methylthio group, an oxo group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific cellular pathways. This makes it a promising lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Chemistry

Pesticide Development

The compound's unique structure allows it to serve as a foundation for developing new pesticides. Its ability to interact with biological systems can be harnessed to create agents that target specific pests while minimizing environmental impact .

Plant Growth Regulators

Research into the use of this compound as a plant growth regulator has yielded promising results. It can enhance growth rates and improve resistance to environmental stressors in various crops, thus contributing to agricultural productivity .

Material Science

Polymer Additives

In material science, 1-amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine has been explored as an additive in polymer formulations. Its incorporation can improve the thermal stability and mechanical properties of polymers, making them more suitable for industrial applications .

Case Studies

Mécanisme D'action

The mechanism by which 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent modifications, which can modulate the activity of the target molecules and influence biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyridine derivatives with varying substituents. Examples are:

- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 1-Amino-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

What sets 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methylthio and carbonitrile groups, along with the amino and oxo groups, allows for a diverse range of chemical transformations and interactions with biological targets.

Activité Biologique

1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of malononitrile with appropriate thioketones and amines under controlled conditions. The general synthetic route includes:

- Formation of Dihydropyridine Skeleton : The initial step involves the condensation of malononitrile with a methylthio-substituted ketone.

- Cyclization : Following the formation of an intermediate, cyclization occurs under acidic or basic conditions to yield the target compound.

- Purification : The product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong antiproliferative activity.

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specific targets include:

- Topoisomerases : Inhibition of topoisomerase II has been suggested as a mechanism contributing to its anticancer effects.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G2/M phase arrest in cancer cells.

Table of Biological Activities

| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 15 | Topoisomerase II inhibition |

| Anticancer | HeLa | 20 | Cell cycle arrest |

| Anticancer | A549 | 25 | Induction of apoptosis |

Case Study 1: Antiproliferative Effects

In a study conducted by Mancini et al., the compound was tested against a panel of cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Propriétés

IUPAC Name |

1-amino-4,6-dimethyl-5-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-5-7(4-10)9(13)12(11)6(2)8(5)14-3/h11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKROCRMOSJQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1SC)C)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407062 | |

| Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120456-35-1 | |

| Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.